![molecular formula C11H13N3O2 B1454496 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-methylpiperidine-4-carbonitrile CAS No. 1249810-45-4](/img/structure/B1454496.png)
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-methylpiperidine-4-carbonitrile
Overview
Description
“4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid” is a chemical compound with the empirical formula C11H7NO4 . It is a solid substance .
Synthesis Analysis
The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis
The geometry around the tin atom in the organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been deduced from both solid and solution studies .Chemical Reactions Analysis
The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Physical And Chemical Properties Analysis
The title compound, C11H7NO4, has a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . It is a solid substance .Scientific Research Applications
Synthesis and Characterization
- The compound has been used in various synthesis reactions, such as the three-component reaction of methyl 4-aryl-2,4-dioxobutanoates with aromatic aldehyde and 2-aminoacetonitrile sulfate. This process led to the creation of previously unknown acetonitriles and further reactions with hydrazine hydrate (Gein, Buldakova, & Dmitriev, 2019).
- It serves as an intermediate in the preparation of 4-aryl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno-[2,3-f][1,4]diazepines, demonstrating its versatility in synthesizing complex heterocyclic structures (Vega & Gil, 1991).
Biochemical Applications
- Transformation under the action of Lawesson's reagent leads to the synthesis of photochromic substances, demonstrating the compound's applicability in creating light-sensitive materials (Belikov et al., 2015).
- Its derivatives have been explored for their potential as nonsteroidal progesterone receptor modulators, indicating possible applications in hormonal therapies and contraception (Fensome et al., 2008).
Material Science Applications
- The compound has been used in the efficient synthesis of heterobifunctional coupling agents, which are critical for the chemoselective conjugation of proteins and enzymes, showing its importance in biochemical and pharmaceutical manufacturing processes (Reddy et al., 2005).
- Its applications extend to the synthesis of various heterocyclic structures, serving as a precursor for the creation of different complex molecular architectures (Nebe, Kucukdisli, & Opatz, 2016).
Chemical Synthesis and Manipulation
- The compound is involved in the synthesis of novel substituted pyridine derivatives, highlighting its role in the creation of new chemical entities (Zhang et al., 2009).
- It is utilized in microwave-mediated synthesis and manipulation of chemical libraries, indicating its importance in high-throughput chemical synthesis and drug discovery (Spencer et al., 2012).
Mechanism of Action
Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. Thus, they easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Safety and Hazards
Future Directions
There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved .
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-1-methylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-11(8-12,5-7-13)14-9(15)2-3-10(14)16/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYIAHVWBNCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-methylpiperidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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